Mdpbp

CAS No.: 784985-33-7

Cat. No.: VC4126931

Molecular Formula: C15H19NO3

Molecular Weight: 261.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 784985-33-7 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 |

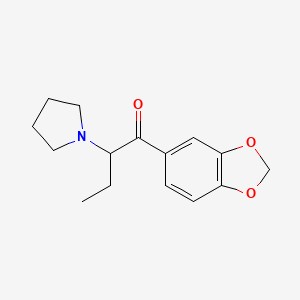

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one |

| Standard InChI | InChI=1S/C15H19NO3/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13/h5-6,9,12H,2-4,7-8,10H2,1H3 |

| Standard InChI Key | OLVLMDVPMCIBQW-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |

| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |

Introduction

Chemical Identity and Historical Context

Structural Characteristics

MDPBP (C₁₅H₁₉NO₃; molar mass 261.321 g/mol) belongs to the α-pyrrolidinophenone subclass of cathinones, distinguished by a methylenedioxy group at the 3',4' positions of the phenyl ring and a pyrrolidine moiety attached to the α-carbon . This configuration enhances its lipophilicity and central nervous system (CNS) penetration, contributing to its high potency relative to earlier cathinones like mephedrone .

Synthesis and Illicit Distribution

Initially synthesized for pharmaceutical research, MDPBP resurfaced in 2009 as a component of “legal high” products such as Vanilla Sky and Bath Salts, often adulterated with flephedrone, pentylone, and methylenedioxypyrovalerone (MDPV) . Online vendors marketed it under names like NRG-1, capitalizing on legal loopholes prior to its scheduling in multiple jurisdictions .

Pharmacological Mechanisms and Metabolism

Neuropharmacology

MDPBP inhibits dopamine and norepinephrine reuptake transporters (DAT and NET), increasing synaptic catecholamine concentrations. In rodents, it induces locomotor hyperactivity at 0.25–2.5 mg/kg, with peak effects occurring 40–60 minutes post-administration . Its discriminative stimulus profile fully substitutes for methamphetamine in rat models, indicating shared subjective effects with established psychostimulants .

Metabolic Pathways

Hepatic metabolism of MDPBP involves:

-

Demethylenation of the methylenedioxy ring, catalyzed by CYP2C19 and CYP2D6, yielding catechol intermediates .

-

O-Methylation of hydroxyl groups, forming 3'- or 4'-methoxy metabolites .

-

Pyrrolidine ring oxidation to lactams or carboxylic acids, detected in urine as major excretion products .

Toxicological Profile and Case Studies

Acute Toxicity and Fatal Overdoses

A 2014 fatal case involving a 19-year-old male revealed a blood MDPBP concentration of 9.32 µg/cm³, accompanied by trace Δ⁹-tetrahydrocannabinol (THC) metabolites . Comparative data show:

Postmortem analyses attribute fatalities to cardiotoxicity, hyperthermia, and serotonin syndrome, exacerbated by polysubstance use .

Chronic Effects and Dependence

Chronic MDPBP use is linked to neuroadaptations in dopaminergic pathways, though human data remain sparse. Rodent self-administration studies suggest reinforcing properties comparable to MDPV, with withdrawal phenotypes including anhedonia and anxiety .

Behavioral and Psychostimulant Effects

Locomotor Activity

In Swiss-Webster mice, MDPBP (0.1–2.5 mg/kg) induces dose-dependent hyperactivity, peaking at 1 mg/kg with a 300% increase in beam breaks versus controls . Time-course analyses show sustained effects for 120–180 minutes, reflecting prolonged monoaminergic disruption .

Discriminative Stimulus Properties

MDPBP fully substitutes for methamphetamine in Sprague-Dawley rats, with an ED₅₀ of 0.32 mg/kg. Partial substitution for cocaine (67% cocaine-appropriate responding) indicates overlapping but distinct receptor interactions .

Regulatory Status and Global Control Measures

National Scheduling

As of October 2015, MDPBP is controlled under Schedule I in Poland and China, reflecting its high abuse liability . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors its prevalence, though uniform EU-wide controls remain absent .

Challenges in Regulation

Rapid structural modifications by illicit manufacturers circumvent analog-specific laws, necessitating dynamic legislative frameworks. For example, replacing the pyrrolidine group with piperidine yields uncontrolled derivatives with similar pharmacodynamics .

Analytical Detection and Forensic Methodologies

GC-MS Quantification

A validated GC-MS method for MDPBP in blood features:

-

Linearity: 25–1000 ng/cm³ (R² = 0.9946)

| Parameter | Value |

|---|---|

| LOD | 10.1 ng/cm³ |

| LOQ | 30.4 ng/cm³ |

| Matrix Effect | 69.2% |

Comparative Toxicology

MDPBP’s stability in postmortem blood contrasts with thermal degradation in smoked samples, complicating route-of-administration determinations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume